Imidazolidine-2,4-dione Ketoconazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazolidine-2,4-dione derivatives typically involves the reaction of urea with aldehydes or ketones under acidic or basic conditions. One common method is the Bucherer-Bergs reaction, which involves the condensation of an aldehyde or ketone with ammonium carbonate and potassium cyanide, followed by hydrolysis to yield the imidazolidine-2,4-dione .
Industrial Production Methods: Industrial production of imidazolidine-2,4-dione derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in faster reaction times and higher product yields .
Chemical Reactions Analysis
Types of Reactions: Imidazolidine-2,4-dione derivatives undergo various chemical reactions, including:
Oxidation: Conversion to imidazolidine-2,4-dione oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction to imidazolidine-2,4-dione alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides to form N-substituted imidazolidine-2,4-dione derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Imidazolidine-2,4-dione oxides.
Reduction: Imidazolidine-2,4-dione alcohols.
Substitution: N-substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
Imidazolidine-2,4-dione Ketoconazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Imidazolidine-2,4-dione Ketoconazole involves its interaction with specific molecular targets and pathways. Ketoconazole, as an antifungal agent, inhibits the synthesis of ergosterol, a key component of fungal cell membranes, by blocking the enzyme lanosterol 14α-demethylase. This disruption leads to increased membrane permeability and ultimately cell death . Imidazolidine-2,4-dione derivatives may also interact with voltage-gated sodium channels, enhancing their anticonvulsant activity .
Comparison with Similar Compounds
Imidazolidine-2,4-dione Ketoconazole can be compared with other similar compounds, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic and anti-inflammatory properties.
Oxazolidine-2,4-dione: Exhibits antibacterial and antifungal activities.
Hydantoins: Widely used as anticonvulsants and in the treatment of epilepsy.
Uniqueness: this compound stands out due to its combined antifungal and potential anticonvulsant properties, making it a unique candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C26H28Cl2N4O6 |
---|---|
Molecular Weight |
563.4 g/mol |
IUPAC Name |
3-[[(2R,4S)-4-[[4-(4-acetylpiperazin-1-yl)phenoxy]methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C26H28Cl2N4O6/c1-17(33)30-8-10-31(11-9-30)19-3-5-20(6-4-19)36-14-21-15-37-26(38-21,16-32-24(34)13-29-25(32)35)22-7-2-18(27)12-23(22)28/h2-7,12,21H,8-11,13-16H2,1H3,(H,29,35)/t21-,26-/m0/s1 |
InChI Key |
YEBPIWBTEOMZQM-LVXARBLLSA-N |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C(=O)CNC4=O)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C(=O)CNC4=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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